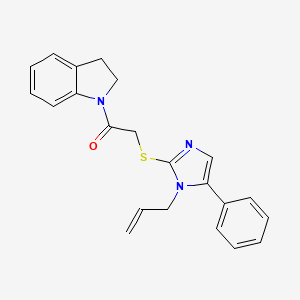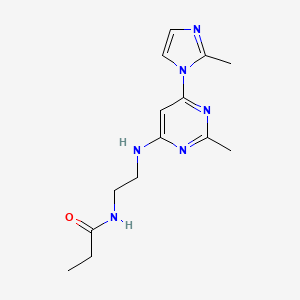![molecular formula C19H21FN4O2 B2936937 3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 2198841-58-4](/img/structure/B2936937.png)
3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one . It has a molecular formula of C23H27FN4O2 and a molecular weight of 410.484 Da .
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The compound’s structure includes a benzoxazole ring attached to a piperidine ring, which is further connected to a pyrimidinone ring .Chemical Reactions Analysis
The compound is synthesized through a series of reactions involving piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The exact mechanism of these reactions is not specified in the available literature.Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 556.2±60.0 °C at 760 mmHg, and a flash point of 290.2±32.9 °C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP value is 3.48 .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Properties
- Paliperidonium nitrate : This compound exhibits a chair conformation in its piperidine ring and displays interesting hydrogen bonding, forming a three-dimensional network in its crystalline form. Such structural insights can be crucial in understanding the physical properties of related compounds (Ji-Long Ge & Yang‐Hui Luo, 2012).
Derivatives and Conformational Analysis
- Risperidone chloride and its hydrates : These compounds, closely related to the queried chemical, show distinct conformations in their piperidine and tetrahydropyrimidine rings. This kind of structural information can be vital for developing new drugs or materials (Dan-hua Wang & Yuan-jiang Pan, 2006).
Biological Activities and Applications
- Bisthiourea Derivatives : These derivatives, which are related structurally, have shown potential as anti-inflammatory and antimicrobial agents. This indicates the potential for similar compounds to be used in medicinal chemistry (H. Kumara et al., 2017).
Polymer Synthesis and Applications
- Synthesis of Polyamides : Research into synthesizing polyamides using related chemical structures indicates potential applications in material science, particularly for creating novel polymers with specific properties (M. Hattori & M. Kinoshita, 1979).
Chemical Synthesis and Development
- Synthesis of Paliperidone : The synthesis process of Paliperidone, which involves chemical structures similar to the queried compound, provides insight into complex synthetic pathways that could be applicable in pharmaceutical manufacturing (Ji Ya-fei, 2010).
Quantum Chemical Studies
- Corrosion Inhibition : Piperidine derivatives have been studied for their potential as corrosion inhibitors on iron, indicating the possibility of similar applications for the queried compound in materials science (S. Kaya et al., 2016).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as substituted 1,2-benzoxazoles, have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in various neurological processes, including mood regulation and motor control.
Mode of Action
Based on its structural similarity to other benzoxazole derivatives, it may interact with its targets (potentially serotonergic and dopaminergic receptors) to modulate their activity .
Propiedades
IUPAC Name |
3-[[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c1-12-13(2)21-11-24(18(12)25)10-14-5-7-23(8-6-14)19-22-16-4-3-15(20)9-17(16)26-19/h3-4,9,11,14H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLHVVZIFOHSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)phenyl sulfide](/img/structure/B2936856.png)


![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2936859.png)
![methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2936867.png)
![(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2936868.png)


![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2936872.png)
![3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine](/img/structure/B2936873.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2936874.png)


